![molecular formula C50H53BF4N2O B13492999 2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te](/img/structure/B13492999.png)
2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(1E)-2-[(3E)-2-(4-butoxyphenyl)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}cyclohex-1-en-1-yl]ethenyl]-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide” is a complex organic molecule with a unique structure This compound is characterized by its multiple aromatic rings, butoxyphenyl groups, and azatricyclic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the azatricyclic core, the introduction of butoxyphenyl groups, and the final assembly of the complete molecule. Typical reaction conditions may include:
Formation of the azatricyclic core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of butoxyphenyl groups: This can be achieved through substitution reactions using appropriate reagents.
Final assembly: The final step may involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.
Purification processes: Using techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and butoxyphenyl groups can be oxidized under appropriate conditions.
Reduction: The azatricyclic core can be reduced to form different derivatives.
Substitution: The butoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in biological systems.
Enzyme inhibition: It may inhibit the activity of certain enzymes.
Pathway modulation: The compound could modulate specific biochemical pathways.
特性
分子式 |
C50H53BF4N2O |
|---|---|
分子量 |
784.8 g/mol |
IUPAC名 |
(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C50H53N2O.BF4/c1-4-7-33-51-44(42-21-11-17-36-19-13-23-46(51)49(36)42)31-27-38-15-10-16-39(48(38)40-25-29-41(30-26-40)53-35-9-6-3)28-32-45-43-22-12-18-37-20-14-24-47(50(37)43)52(45)34-8-5-2;2-1(3,4)5/h11-14,17-32H,4-10,15-16,33-35H2,1-3H3;/q+1;-1 |
InChIキー |
VJDBHFDUKOLRQH-UHFFFAOYSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCCC(=C4C5=CC=C(C=C5)OCCCC)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC |
正規SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4C5=CC=C(C=C5)OCCCC)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
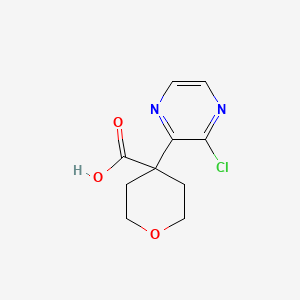
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
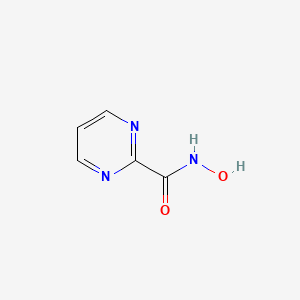
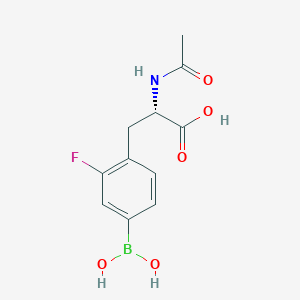
![4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)

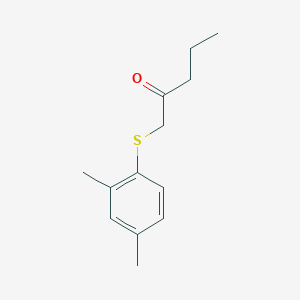
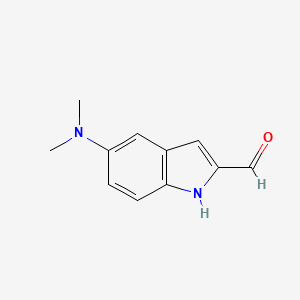
![1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
![5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
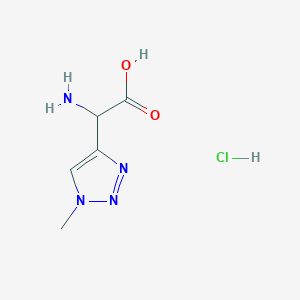
![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
